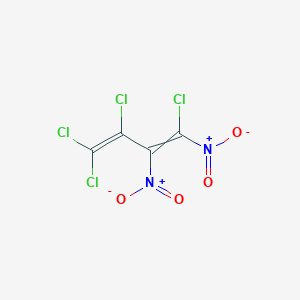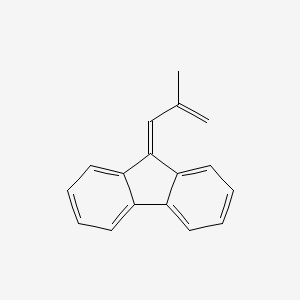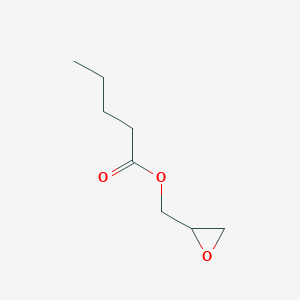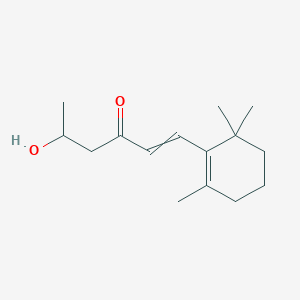
(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” is a fascinating compound with a complex structure. It belongs to the class of donor–acceptor–donor (D–A–D) type molecules. These compounds often exhibit unique optical properties due to their electron-donating and electron-accepting moieties. In this case, the compound features an oxonaphthalene core linked to a propanedinitrile group.
准备方法
Synthetic Routes:
The synthesis of “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” involves several steps. One common synthetic route is as follows:
-
Formation of 2,6-dibromoanthracene-9,10-dione
- Compound 2,6-dibromoanthracene-9,10-dione is prepared by bromination of anthracene-9,10-dione.
- Reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., dichloromethane or chloroform).
-
Coupling Reaction
- 2,6-dibromoanthracene-9,10-dione reacts with an appropriate nucleophile (e.g., malononitrile) to form “this compound.”
- Palladium-catalyzed cross-coupling reactions are commonly employed for this step.
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and scalability.
化学反应分析
“(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” can undergo various reactions:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction of the nitrile groups may yield corresponding amines.
Substitution: Substitution reactions can occur at the aromatic positions.
Common Reagents: Bromine, NBS, palladium catalysts, and nucleophiles.
Major Products: Various substituted derivatives based on the reaction conditions.
科学研究应用
This compound finds applications in:
Chemistry: As a fluorescent probe or sensor due to its unique optical properties.
Biology: For bioimaging studies, especially in the second near-infrared (NIR-II) window.
Industry: In materials science for optoelectronic devices.
作用机制
The exact mechanism by which “(4-Oxonaphthalen-1(4H)-ylidene)propanedinitrile” exerts its effects depends on its specific application. It likely interacts with cellular components or biomolecules, affecting their function.
相似化合物的比较
While there are no direct analogs of this compound, its structural features make it distinct within the D–A–D family. Similar compounds include other AIE (aggregation-induced emission) fluorophores and naphthalene derivatives.
属性
CAS 编号 |
116387-63-4 |
|---|---|
分子式 |
C13H6N2O |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(4-oxonaphthalen-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H6N2O/c14-7-9(8-15)10-5-6-13(16)12-4-2-1-3-11(10)12/h1-6H |
InChI 键 |
VNSSYVLGDKEJJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=O)C=CC(=C(C#N)C#N)C2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)



![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)



![1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14309888.png)
